molecular formula C7H4ClIN2 B12827301 4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine

4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12827301
M. Wt: 278.48 g/mol
InChI Key: MDYACEABYVNIKG-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrrolo[3,2-c]pyridine derivatives. For instance, the chlorination and iodination can be achieved using reagents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) in solvents like dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process generally includes steps like halogenation, purification, and crystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
  • 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
  • 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Comparison: 4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

4-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4ClIN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H

InChI Key

MDYACEABYVNIKG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC=C2I)Cl

Origin of Product

United States

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